1,7,8-トリクロロジベンゾ-p-ジオキシン

概要

説明

1,7,8-Trichlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin, a class of compounds known for their persistence in the environment and potential toxicity. These compounds are structurally similar to dioxins and are often referred to as persistent organic pollutants (POPs) due to their long-lasting nature and ability to bioaccumulate in the food chain.

科学的研究の応用

1,7,8-Trichlorodibenzo-p-dioxin has several scientific research applications across different fields:

Chemistry: It is used as a standard compound in the study of dioxin chemistry and environmental fate.

Biology: Researchers use it to investigate the toxicological effects of dioxins on biological systems.

Medicine: It serves as a model compound to study the mechanisms of dioxin-induced diseases and potential therapeutic interventions.

Industry: It is used in the development of environmental monitoring techniques and pollution control strategies.

作用機序

Target of Action

The primary target of 1,7,8-Trichlorodibenzo-p-dioxin is the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor present in all cells and plays a crucial role in the regulation of eukaryotic gene expression . It affects cellular proliferation and differentiation in target tissues .

Pharmacokinetics

It is known that the compound is a persistent organic pollutant .

Result of Action

The result of 1,7,8-Trichlorodibenzo-p-dioxin’s action is a change in gene expression . This may result from the direct interaction of the Ah receptor and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements or the initiation of a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .

Action Environment

1,7,8-Trichlorodibenzo-p-dioxin is a persistent organic pollutant, meaning it can remain in the environment for a long time . It is formed as a by-product from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

1,7,8-Trichlorodibenzo-p-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

1,7,8-Trichlorodibenzo-p-dioxin has been found to interact with the estrogen receptor . This interaction plays a role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Molecular Mechanism

The molecular mechanism of 1,7,8-Trichlorodibenzo-p-dioxin involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .

準備方法

Synthetic Routes and Reaction Conditions: 1,7,8-Trichlorodibenzo-p-dioxin can be synthesized through various chemical reactions involving the chlorination of dibenzo-p-dioxin precursors. The synthesis typically involves the use of chlorine gas or other chlorinating agents under controlled conditions to ensure the selective addition of chlorine atoms to the dibenzo-p-dioxin structure.

Industrial Production Methods: Industrial production of 1,7,8-Trichlorodibenzo-p-dioxin often involves large-scale chemical processes that require stringent safety measures due to the toxic nature of the compound. The production is usually carried out in specialized facilities equipped with advanced control systems to manage the release of harmful by-products and ensure worker safety.

化学反応の分析

Types of Reactions: 1,7,8-Trichlorodibenzo-p-dioxin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1,7,8-Trichlorodibenzo-p-dioxin.

Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed to reduce the compound.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 1,7,8-Trichlorodibenzo-p-dioxin, depending on the specific reagents and conditions used.

類似化合物との比較

1,7,8-Trichlorodibenzo-p-dioxin is compared with other similar compounds, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD), and 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HxCDD). These compounds share structural similarities but differ in the number and position of chlorine atoms, leading to variations in their toxicity and environmental behavior.

List of Similar Compounds

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD)

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HxCDD)

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)

1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD)

This comprehensive overview provides a detailed understanding of 1,7,8-Trichlorodibenzo-p-dioxin, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

1,7,8-Trichlorodibenzo-p-dioxin (TCDD) is a highly toxic environmental contaminant known for its potent biological activity, particularly through its interaction with the aryl hydrocarbon receptor (AhR). This article delves into the biological effects of TCDD, highlighting its mechanisms of action, associated health risks, and notable case studies.

TCDD exerts its biological effects primarily through the activation of the AhR, a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism and cellular processes. Upon binding to TCDD, the AhR translocates to the nucleus and initiates the transcription of genes responsible for detoxification and metabolism, such as cytochrome P450 enzymes. However, excessive activation can lead to adverse effects including immunotoxicity, carcinogenicity, and developmental toxicity.

Key Biological Activities

- Enzyme Induction : TCDD significantly increases the expression of cytochrome P450 enzymes, which are crucial for metabolizing various compounds. This induction can enhance the breakdown of carcinogenic substances but may also lead to the formation of toxic metabolites .

- Immunotoxic Effects : TCDD has been shown to suppress immune function by affecting lymphocyte proliferation and altering cytokine production. Studies indicate that exposure can lead to thymic atrophy and impaired immune responses in animal models .

- Carcinogenic Potential : TCDD is classified as a probable human carcinogen. Animal studies have demonstrated that it can induce liver tumors and other malignancies. For instance, chronic exposure in rats has resulted in increased incidences of hepatocellular carcinomas .

Case Studies

- Severe Intoxication Cases : A notable case involved two women exposed to high levels of TCDD who developed chloracne and other systemic symptoms. The first patient had an unprecedented blood fat concentration of 144,000 pg/g, leading to severe health complications including leukocytosis and anemia .

- Longitudinal Studies : Research following individuals exposed to TCDD through occupational hazards has revealed elevated risks for various cancers including soft-tissue sarcomas and lymphomas. A cohort study indicated significant cancer mortality linked to TCDD exposure .

Table: Summary of Biological Effects of TCDD

特性

IUPAC Name |

1,7,8-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-2-1-3-9-12(6)17-11-5-8(15)7(14)4-10(11)16-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPWNYXJJDQHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

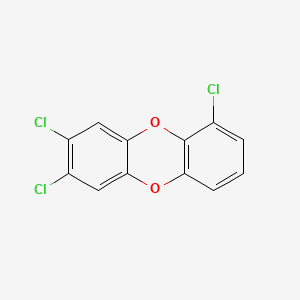

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C=C3O2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002600 | |

| Record name | 1,7,8-Trichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82306-65-8 | |

| Record name | 1,7,8-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082306658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7,8-Trichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7,8-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64N10FV9M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。